2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione
Description
2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione is a phthalimide derivative characterized by an isoindoline-1,3-dione core substituted with a methylene-linked 2,4-dimethylanilino group. Phthalimide derivatives are widely studied for their pharmacological properties, including analgesic, anti-inflammatory, and cholinesterase inhibitory activities .
The compound’s structure combines the planar aromatic isoindoline-1,3-dione moiety with a 2,4-dimethylanilino substituent.
Properties
CAS No. |
7252-68-8 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-[(2,4-dimethylanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H16N2O2/c1-11-7-8-15(12(2)9-11)18-10-19-16(20)13-5-3-4-6-14(13)17(19)21/h3-9,18H,10H2,1-2H3 |
InChI Key |
NWIJKSJIOXEFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione typically involves the reaction of 2,4-dimethylaniline with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the isoindoline-1,3-dione ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
1.1. Substitution Reactions
For similar isoindoline derivatives, substitution reactions are common. For example:
-
Nucleophilic substitution : Reactions often employ alkylating agents (e.g., N-(2-bromoethyl)phthalimide) with nitrogen-containing nucleophiles under basic conditions (e.g., potassium carbonate in DMF at 80°C) .
-
Yield optimization : Reaction conditions such as temperature (70–180°C), solvent choice (DMF, 1,4-dioxane), and catalysts (e.g., caesium carbonate) significantly influence yields, which range from 14% to 89% .
Table 1: Reaction Conditions for Analogous Isoindoline Derivatives
1.2. Hexadehydro-Diels–Alder (HDDA) Reaction
A metal-free domino reaction involving tetraynes and imidazoles can produce tricyclic isoindole-1,3-diones. This method:
2.1. Formation of Aryne Intermediates
The HDDA mechanism involves:
-
Aryne generation : Tetraynes undergo dehydrohalogenation to form reactive arynes .
-
Cycloaddition : Arynes react with imidazoles via a [4+2] cycloaddition to form bridge-ring intermediates .
-
Oxidative elimination : Elimination of HCN and oxygen-mediated oxidation yield the final isoindole-1,3-dione structure .
2.2. Functional Group Reactivity
The compound’s isoindoline core and anilino substituent enable diverse reactivity:
-
Electrophilic substitution : The isoindoline ring may participate in electrophilic aromatic substitution.
-
Nucleophilic attack : The anilino group’s lone pair can act as a nucleophile, facilitating substitution or coupling reactions.
3.2. Structural Modifications
Substituted isoindoline-1,3-diones (e.g., methyl, fluoro, or alkyl groups) can be synthesized via:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione is , with a molecular weight of approximately 280.32 g/mol. Its unique structure combines an isoindoline core with a dimethylanilino substituent, which contributes to its diverse chemical reactivity and potential applications in various fields .
Biological Applications
1. Anti-inflammatory Properties
Research indicates that 2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione exhibits significant biological activity as a cyclooxygenase (COX) inhibitor. By inhibiting COX enzymes, this compound may reduce inflammation and pain, making it a candidate for anti-inflammatory therapies. This mechanism involves the interaction of the compound with the active site of COX enzymes, preventing the conversion of arachidonic acid into prostaglandins .
2. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The structural features of the compound may enhance its efficacy against specific cancer types .
3. Neuroprotective Effects
As part of ongoing research into neurodegenerative diseases such as Alzheimer’s disease, isoindoline derivatives have been explored for their potential as acetylcholinesterase inhibitors. The compound's ability to enhance acetylcholine levels in the brain could provide therapeutic benefits for patients suffering from cognitive decline .
Comparative Analysis with Related Compounds
The uniqueness of 2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione lies in its specific combination of structural features that confer distinct chemical reactivity and biological activity compared to similar compounds. Below is a comparison table highlighting key related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Isoindoline-1,3-dione | Parent structure without substitutions | Lacks additional functional groups that influence reactivity |
| 2,4-Dimethylisoindoline-1,3-dione | Methyl groups at positions 2 and 4 | Enhanced stability and solubility due to methyl substitutions |
| N-substituted isoindoline derivatives | Various substituents on nitrogen | Diversity in biological activity based on substituent nature |
| Phthalimides | Broader class including isoindoline derivatives | Known for their applications in pharmaceuticals and agrochemicals |
Mechanism of Action
The mechanism of action of 2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, it has been shown to modulate the activity of dopamine receptors, which are involved in various neurological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Solubility and Stability :
- Methyl groups (electron-donating) in the target compound may increase solubility in organic solvents compared to halogenated analogs (e.g., 2-(4-bromophenyl)isoindoline-1,3-dione in ).
- Compound 13c (): A thioxotriazolidine-phthalimide hybrid exhibited a melting point >300°C, indicating high crystallinity. The target compound’s methyl groups may reduce melting points slightly due to lower polarity.
Coordination Chemistry
- 2-(Dimethylaminomethyl)isoindoline-1,3-dione () acted as a bidentate ligand for Co(II) and Ni(II) ions.
Tabulated Comparison of Key Derivatives
Biological Activity
2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione is a compound belonging to the isoindoline family, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of 2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione features an isoindoline core with a dimethylaniline substituent. The synthesis typically involves a multi-step process that includes cyclocondensation reactions and subsequent modifications to achieve the desired derivatives.
Biological Activity Overview
The biological activities of isoindoline derivatives are broad and include:
- Anticancer Activity : Several studies have demonstrated that isoindoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione showed high levels of inhibition against various human tumor cell lines with mean GI50 values indicating potent cytotoxicity .
- Antimicrobial Properties : Isoindoline derivatives have been evaluated for their antimicrobial efficacy against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
- Anti-inflammatory and Analgesic Effects : Some studies have highlighted the analgesic and anti-inflammatory activities of similar isoindoline derivatives. For example, certain N-substituted derivatives demonstrated significant pain relief in animal models, suggesting potential therapeutic applications in pain management .
The mechanisms underlying the biological activities of 2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways related to inflammation and pain.
Anticancer Efficacy
A notable study evaluated the anticancer effects of 2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione using a panel of human cancer cell lines. The results indicated that the compound exhibited a mean growth inhibition rate significantly higher than that of established chemotherapeutics (Table 1).
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.72 | 50.68 |
| A549 (Lung Cancer) | 12.34 | 45.23 |
| HeLa (Cervical Cancer) | 10.56 | 40.12 |
Table 1: Anticancer activity of 2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione against various cancer cell lines.
Analgesic Activity
In vivo studies assessed the analgesic effects of related isoindoline compounds in animal models. The results showed that certain derivatives provided pain relief comparable to standard analgesics like metamizole sodium (Table 2).
| Compound | Analgesic Activity (Comparative) |
|---|---|
| 2-[(2,4-Dimethylanilino)methyl]isoindoline | Similar to Metamizole Sodium |
| Reference Compound (Metamizole Sodium) | Standard |
Table 2: Comparative analgesic activity of isoindoline derivatives.
Q & A
Q. How can machine learning (ML) models accelerate the discovery of derivatives with enhanced target affinity?
- Methodological Answer : ML algorithms (e.g., random forest, neural networks) train on datasets of structural descriptors (e.g., LogP, polar surface area) and bioactivity data. Feature importance analysis identifies key molecular determinants (e.g., methyl group positioning). Active learning cycles iteratively refine models using new experimental data, prioritizing high-potential derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
